molecular formula C13H7ClF2N6S B11059375 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11059375
M. Wt: 352.75 g/mol
InChI Key: RLFVFWCCEPTSLT-UHFFFAOYSA-N
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Description

3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that features a unique combination of pyrazole, triazole, and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, followed by the construction of the triazole and thiadiazole rings. Common reagents used in these reactions include hydrazine derivatives, chlorinating agents, and fluorinated aromatic compounds. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets .

Properties

Molecular Formula

C13H7ClF2N6S

Molecular Weight

352.75 g/mol

IUPAC Name

3-(4-chloro-2-methylpyrazol-3-yl)-6-(2,3-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H7ClF2N6S/c1-21-10(7(14)5-17-21)11-18-19-13-22(11)20-12(23-13)6-3-2-4-8(15)9(6)16/h2-5H,1H3

InChI Key

RLFVFWCCEPTSLT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=NN=C3N2N=C(S3)C4=C(C(=CC=C4)F)F

Origin of Product

United States

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